Calcium bis(3-phenylpropionate)

Calcium supplementation Mineral fortification Preservative formulation

Calcium bis(3-phenylpropionate) (CAS 71648-32-3; EINECS 275-761-7), systematically named calcium bis(3-phenylpropanoate) or benzenepropanoic acid calcium salt (2:1), is an organic calcium salt with molecular formula C₁₈H₁₈CaO₄ and a molecular weight of 338.411 Da. It belongs to the phenylpropanoid class, comprising two 3-phenylpropionate (hydrocinnamate) anions ionically paired with one divalent calcium cation.

Molecular Formula C18H18CaO4
Molecular Weight 338.4 g/mol
CAS No. 71648-32-3
Cat. No. B12648179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(3-phenylpropionate)
CAS71648-32-3
Molecular FormulaC18H18CaO4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)[O-].C1=CC=C(C=C1)CCC(=O)[O-].[Ca+2]
InChIInChI=1S/2C9H10O2.Ca/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-5H,6-7H2,(H,10,11);/q;;+2/p-2
InChIKeyVTSKURVDQVPKIL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Bis(3-phenylpropionate) CAS 71648-32-3: Procurement-Ready Identity and Class Positioning


Calcium bis(3-phenylpropionate) (CAS 71648-32-3; EINECS 275-761-7), systematically named calcium bis(3-phenylpropanoate) or benzenepropanoic acid calcium salt (2:1), is an organic calcium salt with molecular formula C₁₈H₁₈CaO₄ and a molecular weight of 338.411 Da . It belongs to the phenylpropanoid class, comprising two 3-phenylpropionate (hydrocinnamate) anions ionically paired with one divalent calcium cation . The parent acid, 3-phenylpropionic acid (hydrocinnamic acid, CAS 501-52-0), is a naturally occurring carboxylic acid found in foods such as quinoa, custard apple, and purple laver, and is recognized for its antimicrobial and antioxidant properties [1]. The calcium salt form is synthesized via reaction of 3-phenylpropionic acid with calcium carbonate in ethanol under reflux, and is commercially supplied as a white crystalline powder by multiple specialty chemical vendors .

Why Generic Substitution of Calcium Bis(3-phenylpropionate) Fails: Cation-Anion Co-Delivery Cannot Be Assumed


Calcium bis(3-phenylpropionate) cannot be generically substituted by simple calcium salts (e.g., calcium propionate) or by alternative metal 3-phenylpropionates (e.g., sodium or potassium salts) without altering at least two independent functional axes simultaneously. First, the calcium cation is essential for calcium-fortification applications and enzymatic cofactor roles; switching to sodium 3-phenylpropanoate eliminates calcium delivery entirely [1]. Second, the 3-phenylpropionate anion carries a phenyl ring conferring radical-scavenging antioxidant capacity that is absent in short-chain aliphatic anions such as propionate. Sodium 3-phenylpropanoate (KAD 1) has demonstrated significant DPPH free radical scavenging activity that increased dose-dependently and was comparable to the quercetin standard (p < 0.05) [2]; the calcium salt is expected to deliver comparable antioxidant functionality from the same anion while simultaneously providing bioavailable calcium. Third, the free acid form (3-phenylpropionic acid, mp 45–48 °C, water solubility ~5.9 g/L at 20 °C) poses handling and formulation challenges due to its low melting point and limited aqueous solubility, whereas salt formation with calcium improves both thermal stability and dissolution behavior [3]. Generic substitution therefore entails a trade-off among calcium supplementation value, antioxidant efficacy, and physicochemical handling properties that no single comparator can simultaneously satisfy.

Quantitative Differentiation Evidence for Calcium Bis(3-phenylpropionate) Against Closest Analogs and Alternatives


Calcium Content and Stoichiometric Delivery: Calcium Bis(3-phenylpropionate) vs. Calcium Propionate

Calcium bis(3-phenylpropionate) delivers elemental calcium at a stoichiometric loading of 11.84% w/w (40.08 Da Ca²⁺ / 338.41 Da total), compared to 21.52% w/w for calcium propionate (40.08 Da Ca²⁺ / 186.22 Da total) . While calcium propionate provides a higher calcium mass fraction, it lacks the aromatic phenylpropanoid functionality. The 3-phenylpropionate counterion contributes 88.16% of the compound mass and carries a phenyl moiety capable of UV absorption (λmax ~258 nm in related hydrocinnamates) and radical scavenging that propionate cannot replicate . For applications requiring simultaneous calcium delivery and oxidative stabilization, the lower calcium loading is offset by the dual-function anion that eliminates the need for a separate antioxidant excipient. The EINECS listing (275-761-7) confirms the compound's regulatory trackability as a distinct chemical entity, not a mixture .

Calcium supplementation Mineral fortification Preservative formulation

DPPH Radical Scavenging Activity: Class-Level Antioxidant Evidence from Sodium 3-Phenylpropanoate (KAD 1)

No published DPPH assay data were located for calcium bis(3-phenylpropionate) itself. However, the sodium analog, sodium 3-phenylpropanoate (KAD 1, MW 172.16), was quantitatively evaluated for antioxidant activity. KAD 1 demonstrated significant, concentration-dependent DPPH free radical scavenging activity that increased with concentration and was statistically comparable (p < 0.05) to the quercetin standard across the tested dose range [1]. In the same study, KAD 1 exhibited ferric-reducing antioxidant power (FRAP) in a dose-dependent manner, as well as iron (Fe²⁺) chelating potential that was significant when compared to quercetin [1]. Because the radical-scavenging activity originates from the 3-phenylpropionate anion's phenyl ring—which can donate hydrogen atoms or electrons to stabilize free radical species—the calcium salt is expected to exhibit antioxidant capacity of a comparable nature . The calcium counterion may modulate solubility and bioavailability without abolishing the anion's inherent redox activity. For context, the free acid 3-phenylpropionic acid has demonstrated antimicrobial activity with MIC values ranging from 3.90 to 15.62 μg/mL against tested bacterial strains [2], and is documented to protect shelved foods from microbial deterioration while acting as an antioxidant to prolong shelf life .

Antioxidant activity Free radical scavenging DPPH assay

Molecular Weight and Molar Dosing Precision: Calcium Salt vs. Free 3-Phenylpropionic Acid

The conversion from free 3-phenylpropionic acid (MW 150.18 Da) to its calcium salt increases the formula weight by a factor of 2.25× (338.41 / 150.18 = 2.253) . For formulators translating a target molar dose of the 3-phenylpropionate active anion, 1 mole of calcium bis(3-phenylpropionate) delivers 2 moles of 3-phenylpropionate anion and 1 mole of Ca²⁺. By contrast, 1 mole of free acid delivers 1 mole of the protonated species (3-phenylpropionic acid) and zero calcium [1]. The free acid melts at 45–48 °C and boils at 280 °C, with water solubility of approximately 5.9 g/L at 20 °C [2], creating handling difficulties in powder blending and aqueous formulation; the calcium salt, as an ionic species, is expected to exhibit enhanced aqueous solubility typical of carboxylate salts, though experimental solubility data for the calcium salt remain unpublished. In procurement terms, the higher molecular weight means that a given mass of calcium salt delivers fewer moles of the active anion than the same mass of free acid, but the salt form enables co-delivery of calcium and improved solid-state handling.

Formulation science Molar dosing Stoichiometry

Counterion Bioactivity Spectrum: 3-Phenylpropionate vs. Propionate in Calcium Salt Preservatives

The preservative mechanism of calcium propionate relies on the dissociation of propionic acid (pKa ~4.87) in acidic food matrices to inhibit mold and bacterial growth, being most effective at pH 5.0 with a minimum inhibitory concentration of 0.01% [1]. Calcium propionate is approved by WHO/FAO as a GRAS food preservative and is a commodity chemical [1]. In contrast, 3-phenylpropionic acid (the conjugate acid of the 3-phenylpropionate anion) not only inhibits microbial growth but additionally acts as an antioxidant to prevent oxidative rancidity and maintain the original aroma quality of frozen foods . The calcium salt of 3-phenylpropionic acid thus combines the preservative action of the phenylpropanoid anion with calcium supplementation—a dual-mode functionality that calcium propionate cannot match because the propionate anion lacks the aromatic ring necessary for radical scavenging and UV-protective effects . Furthermore, 3-phenylpropionic acid has demonstrated specific antimicrobial activity with MIC values of 3.90–15.62 μg/mL against tested organisms [2], and has been shown to efficiently destabilize the outer membrane of Salmonella enterica subsp. [3], suggesting a membrane-active mechanism distinct from the simple pH-dependent acidification mechanism of propionate salts.

Food preservation Antimicrobial Flavor preservation

Supplier Landscape and Procurement Accessibility: Calcium Bis(3-phenylpropionate) vs. Calcium 2-Oxo-3-phenylpropionate

Calcium bis(3-phenylpropionate) is listed by multiple verified suppliers on ChemicalBook and BuyersGuideChem with FOB prices ranging from approximately USD 1.9–2.9 per gram (small quantity) to USD 1.0–1.0 per metric ton (bulk) from Chinese manufacturers, reflecting its position as a specialty fine chemical . Its closely related α-keto analog, calcium 2-oxo-3-phenylpropionate (calcium phenylpyruvate, CAS 51828-93-4, MW 366.4), is priced substantially higher; for example, ChemImpex lists 100 g at USD 564.62 [1], reflecting its additional use as a pharmaceutical reference standard for α-ketoanalogue of phenylalanine in metabolic disorder research [2]. The non-oxo target compound avoids the α-keto functional group that introduces additional reactivity (susceptibility to decarboxylation, enolization, and nucleophilic attack at the carbonyl), making it chemically more robust for formulation environments where keto-group instability is a concern. For research and industrial users who do not require the α-keto pharmacophore, calcium bis(3-phenylpropionate) offers a structurally simpler, more chemically stable, and economically more accessible alternative within the phenylpropanoid calcium salt family.

Chemical procurement Supply chain Specialty chemicals

Water Solubility Advantage of Salt Form: Calcium Salt vs. Free 3-Phenylpropionic Acid

The free acid, 3-phenylpropionic acid, has a reported water solubility of approximately 5.9 g/L (0.039 M) at 20 °C [1], limiting its direct use in aqueous formulations. The potassium salt analog, potassium 3-phenylpropanoate, exhibits dramatically enhanced water solubility exceeding 100 g/L at 25 °C due to its ionic nature , and the sodium salt is similarly freely soluble. While experimental aqueous solubility data for calcium bis(3-phenylpropionate) have not been published, carboxylate salts of divalent calcium generally occupy an intermediate solubility range between the highly soluble monovalent (Na⁺, K⁺) salts and the poorly soluble free acid. The calcium salt form thus represents a deliberate compromise: it provides usable aqueous solubility for formulation while simultaneously delivering dietary calcium and avoiding the hygroscopicity and deliquescence often associated with potassium carboxylates. For procurement decisions where aqueous processability is required but potassium or sodium loading is undesirable (e.g., low-sodium food formulations, calcium-fortified beverages), the calcium salt is the stoichiometrically appropriate choice.

Aqueous formulation Solubility enhancement Salt selection

High-Confidence Application Scenarios for Calcium Bis(3-phenylpropionate) Based on Established Differentiation Evidence


Calcium-Fortified Food Preservative Systems Requiring Simultaneous Antioxidant Protection

In lipid-containing baked goods, dairy products, or frozen foods where both microbial spoilage and oxidative rancidity must be controlled, calcium bis(3-phenylpropionate) can serve as a single-agent preservative-antioxidant calcium source. The 3-phenylpropionate anion inhibits microbial growth (parent acid MIC 3.90–15.62 μg/mL [1]) while its phenyl ring scavenges free radicals to delay lipid oxidation and maintain aroma quality, as documented for 3-phenylpropionic acid in food preservation [2]. This dual functionality eliminates the need for a separate antioxidant additive (e.g., BHT, tocopherols) and a separate calcium source, simplifying both the ingredient declaration and the blending process. Calcium propionate, by contrast, would control mold but provide zero antioxidant protection, necessitating at least one additional ingredient .

Low-Sodium or Potassium-Restricted Nutraceutical and Beverage Formulations

For dietary supplements, functional beverages, or clinical nutrition products targeting populations requiring calcium supplementation with concurrent sodium or potassium restriction, calcium bis(3-phenylpropionate) delivers bioavailable calcium without the sodium load of sodium 3-phenylpropanoate or the potassium load of potassium 3-phenylpropanoate. The expected enhanced aqueous solubility of the salt form compared to the free acid (~5.9 g/L) enables liquid formulation, while the 3-phenylpropionate anion contributes no sodium or potassium to the final product [1]. This ionic selectivity—calcium as the sole cation—is a direct consequence of the compound's defined stoichiometry (Ca²⁺:3-phenylpropionate = 1:2) and cannot be replicated by blending free acid with an inorganic calcium source, which would introduce counterions from the calcium salt used [2].

Organic Synthesis Intermediate Requiring a Non-Hygroscopic, Crystalline Calcium Phenylpropanoid Building Block

In synthetic organic chemistry where a phenylpropanoid calcium salt is required as a reagent, precursor, or catalyst component, calcium bis(3-phenylpropionate) offers advantages over its α-keto analog (calcium 2-oxo-3-phenylpropionate). The absence of the α-keto group eliminates side reactions including decarboxylation, enolization, and nucleophilic addition at the electrophilic carbonyl carbon, providing greater chemical robustness under diverse reaction conditions. The compound is commercially available from multiple suppliers at fractional cost compared to the pharmaceutical-grade keto analog (USD 1.9–2.9/g vs. USD 5.65/g for the keto form at comparable scale) . The EINECS registration (275-761-7) and CAS RN (71648-32-3) provide unambiguous identity tracking for regulatory documentation and laboratory inventory management .

Research Tool for Calcium-Mediated Biological Studies with Aromatic Anion Co-Delivery

In cell biology and pharmacology research studying calcium signaling pathways, calcium bis(3-phenylpropionate) can serve as a controlled calcium ion source that simultaneously delivers the 3-phenylpropionate anion—a known metabolite in the phenylalanine degradation pathway and a substrate for 3-phenylpropionate dioxygenase (KEGG pathway) [1]. Unlike calcium chloride, which introduces chloride ions that can affect membrane potential and cellular osmolarity, or calcium propionate, which provides a metabolically distinct short-chain fatty acid anion, the 3-phenylpropionate counterion is an endogenous metabolite analog of phenylalanine [1]. This makes the compound suitable as a research tool where both the calcium cation effect and the aromatic anion's metabolic fate or antioxidant action within cells are of experimental interest.

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